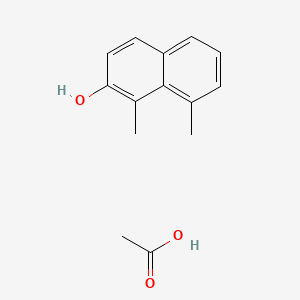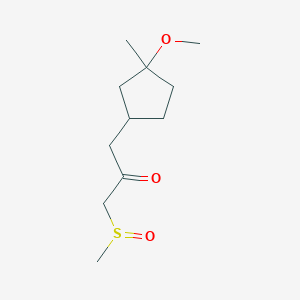
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one is a synthetic organic compound Its structure includes a methanesulfinyl group, a methoxy group, and a methylcyclopentyl group attached to a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one typically involves multiple steps:
Formation of the Methanesulfinyl Group: This can be achieved by the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Methoxy Group: This step may involve the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Cyclopentyl Group Formation: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final step involves the coupling of the methanesulfinyl, methoxy, and cyclopentyl groups to the propan-2-one backbone under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfones.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Compounds with various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use as a precursor in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methanesulfinyl group could play a role in redox reactions, while the methoxy and cyclopentyl groups may affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-thiol: Contains a thiol group instead of a ketone.
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-amine: Contains an amine group instead of a ketone.
Uniqueness
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methanesulfinyl group can influence redox behavior, while the methoxy and cyclopentyl groups can affect solubility, stability, and reactivity.
Propriétés
Numéro CAS |
65043-71-2 |
|---|---|
Formule moléculaire |
C11H20O3S |
Poids moléculaire |
232.34 g/mol |
Nom IUPAC |
1-(3-methoxy-3-methylcyclopentyl)-3-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C11H20O3S/c1-11(14-2)5-4-9(7-11)6-10(12)8-15(3)13/h9H,4-8H2,1-3H3 |
Clé InChI |
ZJAMHEODLRQUDU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)CC(=O)CS(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


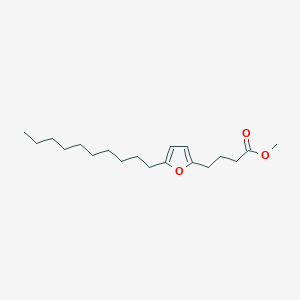
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)

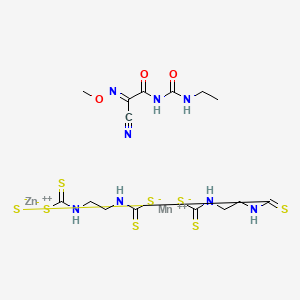
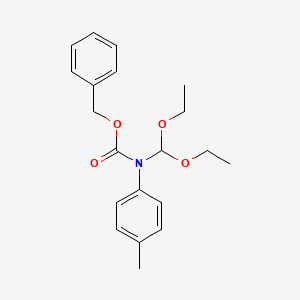



![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)

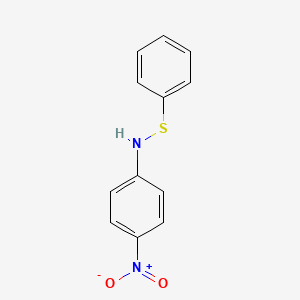

![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
